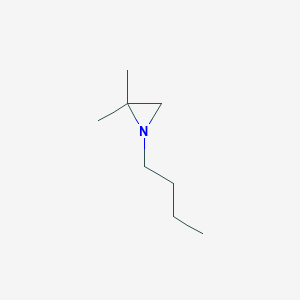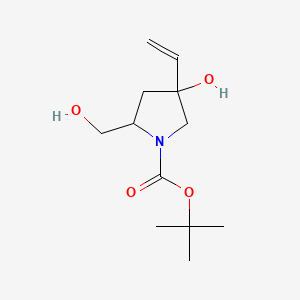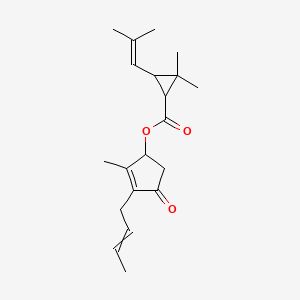
N-isopropyl-3-nitropyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3-nitropyridine-2-sulfonamide is a chemical compound that belongs to the class of nitropyridines and sulfonamides This compound is characterized by the presence of an isopropyl group, a nitro group, and a sulfonamide group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of 3-nitropyridine with isopropylamine and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Reduction: The reduction of the nitro group yields N-isopropyl-3-aminopyridine-2-sulfonamide.
Substitution: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-isopropyl-3-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-isopropyl-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-nitropyridine-2-sulfonamide
- N-isopropyl-4-nitropyridine-2-sulfonamide
- N-isopropyl-5-nitropyridine-2-sulfonamide
Uniqueness
Its isopropyl group also contributes to its distinct chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H11N3O4S |
|---|---|
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
3-nitro-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H11N3O4S/c1-6(2)10-16(14,15)8-7(11(12)13)4-3-5-9-8/h3-6,10H,1-2H3 |
Clave InChI |
GGSNOFWAHUEWLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)





![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)



